rel-(1S,3R)-BenazeprilHydrochloride
Description
Contextualizing Angiotensin-Converting Enzyme (ACE) Inhibitors in Chemical Biology
Angiotensin-converting enzyme (ACE) is a key player in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. wikipedia.org ACE is a zinc-dependent metalloprotein that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.orgnih.gov Angiotensin II constricts blood vessels, leading to an increase in blood pressure. frontiersin.orgyoutube.com ACE also degrades bradykinin (B550075), a vasodilator. wikipedia.orgfrontiersin.org
ACE inhibitors, such as benazepril (B1667978), function by blocking the active site of ACE, thereby preventing the formation of angiotensin II and the degradation of bradykinin. wikipedia.orgfrontiersin.orgnih.gov This dual action leads to vasodilation (relaxation of blood vessels) and a reduction in blood volume, which collectively lower blood pressure and decrease the heart's workload. wikipedia.orgfrontiersin.org The study of ACE inhibitors within chemical biology provides valuable insights into enzyme kinetics, inhibitor design, and the molecular basis of cardiovascular diseases. nih.govacs.org
Significance of Stereochemistry in Pharmaceutical Research with rel-(1S,3R)-Benazepril Hydrochloride
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmaceutical research, as the biological activity of a drug is intrinsically linked to its shape. ijpsjournal.compatsnap.com Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. mdpi.comnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a drug. patsnap.commdpi.com
Benazepril contains two stereogenic centers, meaning it can exist as four possible stereoisomers. mdpi.comptfarm.pl The therapeutically active form is the (S,S)-enantiomer. ptfarm.pl The designation "rel-(1S,3R)" refers to the relative configuration of the stereocenters. Research has demonstrated that the different stereoisomers of benazepril possess varying levels of ACE inhibitory activity. ptfarm.pl Therefore, controlling the stereochemistry during synthesis and purification is crucial to ensure the efficacy and safety of the final pharmaceutical product. mdpi.commdpi.com The study of the stereochemical stability of benazepril hydrochloride is also a significant area of research, examining its potential for conversion to other isomers under various conditions. ptfarm.pl
Overview of Key Research Areas and Methodologies for Benazepril Hydrochloride
Academic research on benazepril hydrochloride encompasses a variety of areas, with a strong focus on analytical methodologies for its characterization and quantification.
Key Research Areas:
Synthesis and Characterization: Researchers have developed various synthetic routes to produce benazepril hydrochloride with high stereochemical purity. mdpi.comgoogle.com These studies often involve asymmetric synthesis techniques to selectively produce the desired (S,S)-enantiomer. mdpi.com
Analytical Method Development: A significant body of research is dedicated to the development and validation of analytical methods for the determination of benazepril hydrochloride in bulk drug substances and pharmaceutical formulations. nih.govjetir.orgnih.govijpbs.netijrpr.com
Stability Studies: Investigating the stability of benazepril hydrochloride under different stress conditions (e.g., heat, light, humidity) is crucial for determining its shelf-life and ensuring the quality of the final product. ptfarm.pl
Common Research Methodologies:
A range of analytical techniques are employed to study benazepril hydrochloride:
| Analytical Technique | Application in Benazepril Hydrochloride Research |
| High-Performance Liquid Chromatography (HPLC) | The most widely used technique for the separation, identification, and quantification of benazepril and its related substances. jetir.orgnih.govijpbs.net Chiral HPLC methods are specifically used to separate and quantify the different stereoisomers. ptfarm.pl |
| Spectrophotometry | Used for the quantitative determination of benazepril, often based on colorimetric reactions. nih.gov |
| High-Performance Thin-Layer Chromatography (HPTLC) | Another chromatographic technique used for the separation and quantification of benazepril, particularly in combination with other drugs. ijrpr.com |
| Mass Spectrometry (MS) | Often coupled with liquid chromatography (LC-MS) to provide structural information and sensitive quantification of benazepril and its metabolites. |
These research efforts contribute to a comprehensive understanding of the chemical and pharmacological properties of rel-(1S,3R)-Benazepril Hydrochloride, ensuring its quality and therapeutic efficacy.
Structure
2D Structure
3D Structure
Properties
CAS No. |
86499-30-1 |
|---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1 |
InChI Key |
XPCFTKFZXHTYIP-VQTJNVASSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Origin of Product |
United States |
Stereochemical Investigations and Chiral Integrity of Rel 1s,3r Benazepril Hydrochloride
Determination of Absolute and Relative Stereoconfigurations
The definitive assignment of the absolute and relative stereoconfigurations of chiral molecules like benazepril (B1667978) hydrochloride is fundamental to understanding their pharmacological activity and ensuring the quality of the active pharmaceutical ingredient. The nomenclature "rel-(1S,3R)" specifies the relative arrangement of the substituents at the two chiral centers, without defining the absolute configuration of the entire molecule. This means it describes a mixture of the (1S,3R) and (1R,3S) enantiomers.
The systematic IUPAC name for (1S,3R)-Benazepril Hydrochloride is (3R)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride. fda.gov The determination of these configurations relies on sophisticated analytical techniques capable of probing the three-dimensional arrangement of atoms within the molecule.
Stereochemical Purity Analysis in Synthetic and Isolated Samples
Maintaining stereochemical purity is paramount during the synthesis and isolation of benazepril hydrochloride. nih.gov Even minor amounts of unwanted stereoisomers can potentially affect the drug's efficacy and safety profile. Therefore, robust analytical methods are required to separate and quantify these stereoisomeric impurities.
Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Separation (e.g., Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. nih.govnih.govcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer and diastereomer, leading to their differential retention and separation. sigmaaldrich.com
For benazepril hydrochloride, HPLC methods have been developed to separate its stereoisomers. nih.govptfarm.pl One such method employs a Chiral AGP (α1-acid glycoprotein) column with a mobile phase consisting of a phosphate (B84403) buffer (pH 6.0) and methanol (B129727) (80:20, v/v). nih.govptfarm.pl This system has proven effective in separating the (S,S)-enantiomer from its other stereoisomers. nih.govptfarm.pl The development of such methods is crucial for quality control in both the bulk drug and its pharmaceutical formulations. nih.gov
The separation of diastereomers can sometimes be achieved on achiral stationary phases, as their different physical properties can lead to differential interactions with the column. nih.govresearchgate.net However, for enantiomers, which have identical physical properties in a non-chiral environment, the use of a chiral selector is essential. csfarmacie.cz The combination of chiral and achiral chromatography can be a powerful tool for resolving complex mixtures of stereoisomers. sigmaaldrich.com
Table 1: Chiral HPLC Method for Benazepril Stereoisomer Separation
| Parameter | Details |
| Column | Chiral AGP, 150 x 4.0 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 6.0) - Methanol (80:20, v/v) |
| Application | Separation of (S,S)-benazepril hydrochloride from its stereoisomeric impurities |
This table is based on data from studies on the stereochemical stability of benazepril hydrochloride. nih.govptfarm.pl
Spectroscopic Methods for Stereochemical Assignment (e.g., Circular Dichroism, Advanced NMR)
Spectroscopic techniques provide valuable information about the stereochemistry of chiral molecules.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra that can be used to determine their absolute configuration and to monitor their stereochemical purity. While specific CD studies on rel-(1S,3R)-Benazepril Hydrochloride are not widely reported in the provided search results, this technique remains a powerful tool in stereochemical analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical elucidation. researchgate.netresearchgate.net Advanced NMR techniques, such as the use of chiral shift reagents or the analysis of nuclear Overhauser effects (NOEs), can help in determining the relative and sometimes absolute configuration of diastereomers. mdpi.com For instance, in the synthesis of a benazepril intermediate, the diastereomeric ratio was determined by comparing the characteristic peaks of the two diastereomers in the 1H-NMR spectrum. mdpi.com The complete assignment of 1H and 13C NMR spectra is crucial for the structural characterization of benazepril and its related compounds. researchgate.netchemicalbook.com
X-ray Crystallography for Definitive Stereochemical Elucidation
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique provides definitive proof of the stereochemical configuration. For complex molecules with multiple chiral centers, such as benazepril, obtaining a single crystal suitable for X-ray analysis is a critical step in confirming its stereochemical identity. thieme-connect.de
Advanced Synthetic Methodologies for Rel 1s,3r Benazepril Hydrochloride
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of rel-(1S,3R)-benazepril hydrochloride reveals two primary building blocks: a cyclic lactam core and a substituted amino acid side chain. The key disconnections involve the amide bond formation and the carbon-nitrogen bond at the stereogenic center of the amino acid moiety.
One of the primary synthetic challenges lies in controlling the stereochemistry at the two stereocenters. A common strategy involves the coupling of a racemic or enantiomerically pure benzazepinone (B8055114) derivative with a racemic or enantiomerically pure N-protected-4-phenyl-2-aminobutanoic acid derivative. For the synthesis of the rel-(1S,3R) diastereomer, this would typically involve the reaction of a racemic 3-aminobenzazepinone with a racemic protected L-homophenylalanine derivative, followed by separation of the resulting diastereomers.
A notable approach described in the literature involves the reaction of ethyl (2R)-2-hydroxy-4-phenylbutyrate with a triflating agent, followed by condensation with an amino benzazepinone derivative. google.com This strategy highlights the importance of controlling the stereochemistry of the side chain precursor.
Development of Stereoselective and Enantioselective Synthetic Routes
The development of stereoselective and enantioselective routes to specific diastereomers of benazepril (B1667978) is paramount to avoid tedious and often low-yielding resolution steps.
Asymmetric Aza-Michael Reactions in Key Intermediate Synthesis
The asymmetric aza-Michael reaction has emerged as a powerful tool for the stereoselective synthesis of β-amino carbonyl compounds, which are key intermediates in the synthesis of various pharmaceuticals, including ACE inhibitors. nih.govmdpi.com In the context of benazepril synthesis, this reaction can be employed to set one of the stereocenters.
A formal enantioselective synthesis of the (S,S)-diastereomer of benazepril hydrochloride has been reported, which utilizes an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester as the key step. nih.gov This reaction kinetically generates the desired diastereomer with good selectivity. The diastereoselectivity of this 1,4-addition reaction was found to be significantly influenced by the solvent, with dichloromethane (B109758) providing the highest diastereomeric ratio. nih.gov
| Solvent | Diastereomeric Ratio (S,S) : (R,S) |
| Dichloromethane | 4.20 : 1 |
| Acetonitrile (B52724) | 3.75 : 1 |
| Ethanol | 2.15 : 1 |
| Isopropanol | 1.91 : 1 |
Table 1: Effect of Solvent on the Diastereoselectivity of the Aza-Michael Reaction. nih.gov
While this specific example focuses on the (S,S)-isomer, the principle can be adapted to synthesize other diastereomers by varying the stereochemistry of the starting materials.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com In the synthesis of complex molecules like benazepril, chiral auxiliaries can be employed to control the formation of one or both stereocenters. For instance, a chiral auxiliary attached to the benzazepinone nitrogen or the amino acid precursor could influence the stereoselectivity of the coupling reaction. While specific examples for the direct synthesis of rel-(1S,3R)-benazepril using chiral auxiliaries are not extensively detailed in readily available literature, this remains a viable and powerful strategy in asymmetric synthesis.
Asymmetric Catalysis in Critical Bond Formations
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. In the synthesis of benazepril, asymmetric hydrogenation of a suitable prochiral precursor could establish one of the stereocenters with high enantioselectivity. A patent describes the preparation of (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate for the side chain, through the asymmetric catalytic hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine (B190817) as a chiral ligand. google.com This enantiomerically enriched intermediate can then be used to synthesize specific diastereomers of benazepril.
Diastereoselective and Enantioselective Control Strategies and Optimization
The synthesis of a single diastereomer of benazepril from a mixture often relies on the principle of crystallization-induced dynamic resolution. This technique takes advantage of the differential solubility of the diastereomers and the ability of one of the stereocenters to epimerize under the reaction conditions.
A study published in Helvetica Chimica Acta in 1988 by Boyer et al. describes a process for the synthesis of optically active benazepril. epo.org This work is a cornerstone in understanding the diastereoselective synthesis of benazepril isomers. While the primary focus of many publications is the pharmaceutically active (S,S)-isomer, the principles outlined can be applied to the isolation of other diastereomers. For instance, by carefully selecting the crystallization solvent and conditions, it is possible to selectively precipitate the less soluble diastereomer from a mixture.
Novel Synthetic Approaches for Benazepril Hydrochloride Scaffolds and Analogues
Research into novel synthetic approaches for benazepril and its analogues is ongoing, driven by the need for more efficient, cost-effective, and environmentally friendly processes. One area of exploration is the development of new catalytic systems for the key bond-forming reactions. Furthermore, the synthesis of novel analogues with the rel-(1S,3R) stereochemistry could be valuable for pharmacological studies to probe the impact of stereochemistry on the drug's activity and side-effect profile.
Structure Activity Relationship Sar Studies of Benazepril and Its Derivatives
Identification of Pharmacophoric Elements Critical for ACE Inhibition
The interaction between benazeprilat (B1667979) and the ACE active site is a classic example of rational drug design, targeting specific molecular recognition sites. The key pharmacophoric elements responsible for this interaction include:
A Zinc-Binding Group: The carboxylate group, formed from the hydrolysis of the ester in benazepril (B1667978), is crucial for coordinating with the zinc ion (Zn²⁺) present in the active site of ACE. This interaction is a hallmark of many ACE inhibitors and is a primary determinant of their inhibitory potency.
A Hydrophobic Pocket-Binding Moiety: The phenylpropyl side chain of benazeprilat effectively fits into a hydrophobic pocket within the ACE active site, contributing significantly to the binding affinity.
The Carboxylate Group of the Proline-like Moiety: The carboxyl group on the seven-membered azepine ring mimics the C-terminal carboxylate of ACE substrates, engaging in ionic interactions with positively charged residues in the enzyme's active site.
The Amide Carbonyl Group: The carbonyl group of the amide linkage participates in hydrogen bonding with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
A pharmacophore model for ACE inhibitors, including benazepril, has been proposed which incorporates a hydrophobic feature, a negative ionic feature (the zinc-coordinating carboxylate), and a hydrogen bond acceptor feature (the amide carbonyl).
Rational Design Principles for Modifying the Benazepril Core Structure
The development of benazepril and other non-sulfhydryl ACE inhibitors was a direct result of rational design strategies aimed at improving upon the first-generation inhibitor, captopril (B1668294). Key principles for modifying the benazepril core structure include:
Prodrug Strategy: The esterification of one of the carboxyl groups to create benazepril enhances its oral bioavailability. This modification increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Subsequent enzymatic hydrolysis in the body unmasks the active diacid, benazeprilat. drugbank.com
Replacement of the Sulfhydryl Group: To mitigate the adverse effects associated with the sulfhydryl group of captopril (e.g., skin rashes and taste disturbances), the design of benazepril incorporated a carboxyl group as the zinc-binding ligand. This led to a new class of dicarboxylate-containing ACE inhibitors.
Optimization of the N-ring: The replacement of the proline ring found in many ACE inhibitors with a seven-membered benzazepine ring in benazepril was a key innovation. This modification influences the conformational properties of the inhibitor, potentially leading to an improved binding profile and a longer duration of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, or molecular descriptors. While specific QSAR studies focusing exclusively on a wide range of benazepril derivatives are not extensively published, the principles can be understood from broader QSAR analyses of ACE inhibitors. researchgate.net
In QSAR studies of ACE inhibitors, various molecular descriptors are employed to quantify the structural features that influence inhibitory potency. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For ACE inhibitors, the electronic nature of the zinc-coordinating group is a critical descriptor.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of substituents on the N-ring and the side chains can significantly impact how the inhibitor fits into the ACE active site.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, often represented by the logarithm of the partition coefficient (logP). The hydrophobicity of the side chains influences the interaction with the hydrophobic pockets of the enzyme.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape.
The following interactive table illustrates the general correlation of these descriptors with the ACE inhibitory activity.
| Molecular Descriptor Category | Specific Descriptor Example | Correlation with ACE Inhibitory Activity |
| Electronic | Partial charge on the zinc-binding atom | A more negative charge generally enhances binding. |
| Steric | Molar refractivity of side chains | Optimal bulk is required; excessively large groups can cause steric hindrance. |
| Hydrophobic | LogP | Increased hydrophobicity of the P1' group often leads to better activity. |
| Topological | Wiener Index (describes branching) | Can correlate with the overall shape and fit within the active site. |
This table represents generalized findings from QSAR studies on ACE inhibitors and is for illustrative purposes.
The reliability of a QSAR model is assessed through rigorous statistical validation. Key statistical parameters include:
Coefficient of determination (r²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data.
Cross-validated coefficient of determination (q²): This is a measure of the predictive power of the model, assessed by systematically leaving out data points during model construction and predicting their activity. A q² value greater than 0.5 is generally considered indicative of a good predictive model.
Predictive r² (r²_pred): This is calculated for an external test set of compounds that were not used in the model development and provides a stringent test of the model's predictive ability.
For example, a 3D-QSAR study on a series of ACE inhibitors using Comparative Molecular Field Analysis (CoMFA) yielded a q² of 0.530 and an r² of 0.998, indicating a statistically robust model. Another study on ACE inhibitory peptides using CoMFA reported a q² of 0.940 and a non-cross-validated r² of 0.952, demonstrating excellent predictive capability. researchgate.net
Conformational Analysis and its Influence on Structure-Activity Profiles
The three-dimensional conformation of an inhibitor is a critical factor in its ability to bind effectively to the active site of an enzyme. Benazepril possesses two chiral centers, leading to the possibility of four different stereoisomers (S,S), (R,R), (S,R), and (R,S). nih.gov
Research has demonstrated that the (S,S)-configuration of benazepril is the most potent inhibitor of ACE. nih.gov This stereoselectivity strongly suggests that the specific spatial arrangement of the substituents around the chiral centers is crucial for optimal interaction with the enzyme's active site. The (S,S)-isomer is believed to adopt a conformation that best complements the topography of the ACE binding pocket. nih.gov
Furthermore, studies have confirmed the stereochemical stability of the (S,S)-enantiomer of benazepril hydrochloride, indicating that it does not readily convert to its less active stereoisomers under various stress conditions. nih.govptfarm.pl This stability is important for ensuring a consistent and predictable therapeutic effect. The inherent flexibility and conformational preferences of the seven-membered azepine ring in benazepril also contribute to its structure-activity profile, allowing it to adopt a low-energy conformation that is favorable for binding.
Molecular Recognition and Ligand Target Interactions of Rel 1s,3r Benazepril Hydrochloride
Biophysical Characterization of Interactions with Angiotensin-Converting Enzyme (ACE)
The binding of benazeprilat (B1667979) to the ACE active site is a complex process characterized by specific energetic and structural changes. This interaction has been elucidated through a combination of computational and experimental techniques that reveal the forces driving the formation of the stable enzyme-inhibitor complex.
Computational docking simulations are instrumental in predicting and analyzing the binding mode of inhibitors within the active site of their target proteins. For ACE inhibitors like benazeprilat, these studies model the interactions with the enzyme's active site, which is comprised of two domains (N-terminal and C-terminal) and contains a critical zinc ion (Zn²⁺) for catalysis. researchgate.netnih.gov
Docking studies reveal that benazeprilat positions itself deep within the catalytic cleft of ACE. researchgate.netnih.gov The binding affinity is quantified by a docking score, or binding energy, with more negative values indicating a stronger interaction. While specific energy values for benazeprilat vary between studies and software used, they are comparable to other established ACE inhibitors. For instance, in comparative studies, the binding energy of captopril (B1668294), another ACE inhibitor, was found to be -6.36 kcal/mol against the ACE receptor (PDB ID: 1UZF). japsonline.com The primary goal of these simulations is to identify the key amino acid residues that form stabilizing interactions with the ligand.
The active site of ACE features several key subsites (S1, S1', S2) that accommodate the inhibitor. mdpi.com Docking simulations for various inhibitors have consistently identified a set of crucial amino acid residues involved in binding. These include residues such as Gln281, His353, His383, Glu384, His513, Lys511, Tyr520, and Tyr523. researchgate.netresearchgate.net Benazeprilat forms a network of interactions with these residues, anchoring it firmly in the active site and preventing the binding of the natural substrate, angiotensin I. drugbank.comresearchgate.net
Table 1: Key Interacting Residues in the ACE Active Site for Dicarboxylate Inhibitors This table is a composite based on multiple docking studies of ACE inhibitors and may not represent all interactions for benazeprilat specifically.
| Interacting Residue | Subsite | Potential Interaction Type | Reference |
|---|---|---|---|
| His353, His513 | S2 | Hydrogen Bond | japsonline.com |
| Gln281, Lys511, Tyr520 | S1' | Hydrogen Bond | japsonline.com |
| Ala354, Glu384, Tyr523 | S1 | Hydrophobic/Hydrogen Bond | mdpi.comresearchgate.net |
Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-protein interaction over time. researchgate.net These simulations model the movement of atoms in the complex, allowing researchers to assess the stability of the binding pose predicted by docking studies and observe any conformational changes in the enzyme or inhibitor. researchgate.netnih.gov
Key metrics from MD simulations include the root-mean-square deviation (RMSD), which measures the average deviation of the protein backbone atoms over time, indicating the stability of the complex. researchgate.net A stable RMSD value suggests that the inhibitor remains tightly bound in its initial pose. Another metric, the root-mean-square fluctuation (RMSF), reveals the flexibility of individual amino acid residues, highlighting which parts of the enzyme are most affected by inhibitor binding. researchgate.net
The high-affinity binding of benazeprilat to ACE is driven by a combination of specific intermolecular forces:
Electrostatic and Hydrogen Bonds: The carboxyl groups of benazeprilat, a diacid, form crucial hydrogen bonds and electrostatic interactions with positively charged or polar residues in the ACE active site. nih.govresearchgate.net Docking studies show that residues like Tyr520, Lys511, Gln281, His353, and His513 are key hydrogen bond donors or acceptors. japsonline.com These bonds are critical for anchoring the inhibitor correctly.
Coordination with the Zinc Ion: A defining feature of ACE inhibitors is their interaction with the catalytic Zn²⁺ ion. The carbonyl group of benazeprilat's cleaved ester coordinates with the zinc ion, mimicking the transition state of the natural substrate hydrolysis. researchgate.netnih.gov This interaction is fundamental to the competitive inhibition mechanism, as it directly blocks the enzyme's catalytic machinery.
Together, this network of interactions explains the potent and competitive inhibition of ACE by benazeprilat. drugbank.comnih.gov
Investigation of Allosteric Mechanisms of ACE Modulation
Benazeprilat functions as a competitive inhibitor, meaning it binds directly to the active site of ACE and competes with the natural substrate, angiotensin I. drugbank.comnih.gov The available scientific literature focuses on this orthosteric binding mechanism. There is no significant evidence to suggest that benazeprilat modulates ACE activity through an allosteric mechanism (i.e., by binding to a secondary site on the enzyme to induce a conformational change). Interestingly, some studies have proposed that ACE inhibitors can act as allosteric enhancers for other receptors, such as kinin B1 and B2 receptors, but this is a separate mechanism that does not involve allosteric binding to ACE itself. nih.gov
Role of Solvent and Environmental Effects in Molecular Recognition
The solvent environment plays a crucial role in molecular recognition, influencing both the synthesis of chiral molecules and their subsequent interaction with biological targets. In the asymmetric synthesis of benazepril (B1667978), the choice of solvent has a profound impact on the diastereoselectivity of the key aza-Michael reaction step. nih.govmdpi.com
Studies have shown that polar aprotic solvents, such as dichloromethane (B109758) and acetonitrile (B52724), yield significantly higher diastereomeric ratios in favor of the desired (S,S) intermediate compared to other types of solvents. mdpi.com This "solvent effect" arises from the differential solubility and stabilization of the transition states leading to the different diastereomers. mdpi.com By creating an environment that favors the formation of the stereoisomer with the correct 3D arrangement for ACE binding, the solvent is a critical factor in the molecular recognition process that begins during chemical synthesis. This ensures a higher yield of the pharmacologically active isomer.
Table 2: Effect of Solvent on Diastereomeric Ratio in a Key Synthetic Step of a Benazepril Intermediate Data from a study on the asymmetric aza-Michael reaction to form a precursor to benazepril. researchgate.net
| Solvent | Diastereomeric Ratio ((S,S)-form : (R,S)-form) | Reference |
|---|---|---|
| Dichloromethane | 4.20 : 1 | researchgate.net |
| Acetonitrile | 3.75 : 1 | researchgate.net |
| Ethanol | 2.15 : 1 | researchgate.net |
| Isopropanol | 1.91 : 1 | researchgate.net |
| Toluene | 1.60 : 1 | researchgate.net |
Computational and Theoretical Chemistry Studies of Rel 1s,3r Benazepril Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of benazepril (B1667978). ekb.eg These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior and interactions with its biological target, the Angiotensin-Converting Enzyme (ACE). nih.govfrontiersin.org
Key electronic properties that can be calculated include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen), which are prone to electrophilic attack. Yellow or blue regions represent positive potential, often around hydrogen atoms, indicating sites for nucleophilic attack. These maps are vital for understanding non-covalent interactions, such as those between benazeprilat (B1667979) (the active metabolite) and the ACE active site. plos.org
Atomic Charges and Reactivity Indices: Methods like Mulliken population analysis can assign partial charges to each atom in the molecule. ekb.eg These charges, along with other calculated reactivity indices, help predict which parts of the molecule are most likely to participate in chemical reactions, such as the hydrolysis of the ester group to form the active metabolite, benazeprilat. drugbank.compediatriconcall.com
Studies on related benzazepine structures have successfully used quantum chemical methods to establish quantitative structure-activity relationships (QSAR), linking specific electronic properties of atoms in the molecular skeleton to their biological receptor affinity. researchgate.net A similar approach for benazepril could identify the key atomic and electronic features responsible for its potent ACE inhibition.
Table 1: Application of Quantum Chemical Calculations to Benazepril
| Calculated Property | Significance for Benazepril |
|---|---|
| HOMO/LUMO Energies | Predicts chemical stability and sites of electron transfer. |
| Molecular Electrostatic Potential (MEP) | Identifies regions for electrophilic and nucleophilic attack and predicts intermolecular interactions with the ACE receptor. |
| Atomic Partial Charges | Quantifies the electron distribution and helps predict reactivity at specific atomic sites, like the ester group hydrolysis. |
Conformational Energy Landscape Exploration and Global Minima Identification
The biological activity of a flexible molecule like benazepril is highly dependent on its three-dimensional conformation. Computational methods are used to explore the vast conformational space of benazepril hydrochloride to identify the most stable structures, known as energy minima. The global minimum represents the most stable conformation of the isolated molecule.
Benazepril hydrochloride is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. nih.gov Research has identified and characterized at least two forms, Form A and Form B. These forms have different molecular configurations and, consequently, different physical properties and stability. nih.gov
Form A: Belongs to the monoclinic space group P2(1) and is found to be more stable at higher temperatures. nih.gov
Form B: Belongs to the orthorhombic space group P2(1)2(1)2(1). It can be transformed into the more stable Form A upon heating. nih.gov
Computational conformational analysis can simulate these structures in the gas phase or in solution to understand their relative energies and the barriers to interconversion. By calculating the potential energy surface, researchers can map out all possible conformations and identify the low-energy structures that are likely to be biologically relevant for binding to the ACE receptor. plos.org
Table 2: Crystallographic Data for Benazepril Hydrochloride Polymorphs. nih.gov
| Parameter | Form A | Form B |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2(1) | P2(1)2(1)2(1) |
| a (Å) | 7.8655(4) | 7.9353(8) |
| b (Å) | 11.7700(6) | 11.6654(11) |
| c (Å) | 13.5560(7) | 26.6453(16) |
| β (°) | 102.9470(10) | 90 |
| Volume (ų) | 1223.07(11) | 2466.5(4) |
| Z (molecules/unit cell) | 2 | 4 |
Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT and ab initio methods are powerful for investigating the detailed mechanisms of chemical reactions at the electronic level. nih.gov For benazepril, these studies can focus on two key processes: its chemical synthesis and its metabolic activation.
Synthesis Mechanism: The synthesis of benazepril involves several steps, including reductive amination and cyclization reactions. google.commdpi.com DFT calculations can model the transition states and intermediates of these reactions. By calculating the activation energies for different potential pathways, chemists can understand why certain reaction conditions are favorable and potentially devise more efficient synthetic routes. For instance, studying the asymmetric aza-Michael reaction used in some synthetic strategies can reveal the origins of diastereoselectivity. mdpi.com
Metabolic Activation: Benazepril is a prodrug that is hydrolyzed in the body, primarily in the liver, to its active metabolite, benazeprilat. drugbank.compediatriconcall.compatsnap.com This hydrolysis of the ethyl ester is essential for its therapeutic activity, as benazeprilat is a much more potent ACE inhibitor. drugs.com DFT studies can model this hydrolysis reaction, both uncatalyzed and with enzymatic catalysis (using QM/MM models). Such studies can clarify the role of specific amino acid residues in the esterase active site and explain the stereoselectivity of the process.
Prediction of Spectroscopic Signatures from Theoretical Models
Computational chemistry can predict various spectroscopic properties of molecules, which serves as a powerful complement to experimental characterization. For benazepril hydrochloride, theoretical models can calculate spectra that can be compared with experimental data from techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govijrpr.com
Vibrational (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular vibrations, such as the stretching of C=O bonds in the ester and amide groups or the N-H bonds. This was used in distinguishing the polymorphic Forms A and B of benazepril hydrochloride. nih.gov
NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts (for ¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecule's conformation. By comparing calculated chemical shifts for different low-energy conformers with experimental data, it is possible to determine the dominant conformation of benazepril in solution.
Chemometric techniques have also been applied to analyze the spectrophotometric data of benazepril hydrochloride in mixtures, demonstrating the power of combining computational analysis with experimental spectroscopy. capes.gov.br
Virtual Screening and De Novo Design Methodologies based on Benazepril Scaffolds
The core chemical structure of benazepril, the benzazepine ring system, serves as a valuable "scaffold" for discovering new drug candidates. nih.gov Computer-aided drug discovery (CADD) employs this scaffold in virtual screening and de novo design. mdpi.com
Virtual Screening: This technique involves computationally screening large libraries of virtual compounds to identify those that are likely to bind to a specific biological target, such as ACE. nih.govfrontiersin.org In a scaffold-focused approach, the search is narrowed to compounds that contain the benazepril scaffold or a similar one. nih.gov This method, often using 2D or 3D similarity searches, can efficiently identify new molecules that retain the key structural features necessary for activity but may have improved properties. nih.gov
De Novo Design: This approach involves building new molecules from scratch directly within the computer model of the target's active site. Starting with the benazepril scaffold or a fragment of it placed in the ACE binding pocket, algorithms can add functional groups and build up a novel molecule that has optimal predicted interactions with the receptor.
These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success, helping to develop new ACE inhibitors based on the proven benazepril scaffold. mdpi.combiorxiv.orgbiorxiv.org
Advanced Analytical Methodologies in Benazepril Hydrochloride Research
Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Confirmation
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools in the analysis of benazepril (B1667978) hydrochloride.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for purity and identity confirmation. nih.govtsijournals.com A validated LC-MS/MS method enables the simultaneous determination of benazepril and its primary active metabolite, benazeprilat (B1667979), in complex matrices like human plasma. nih.gov These methods typically employ a C18 reversed-phase column for separation, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid to ensure good ionization. nih.gov Mass spectrometric detection is highly selective, often using electrospray ionization (ESI) followed by selected ion recording (SIR) or multiple reaction monitoring (MRM) for precise quantification. nih.gov For instance, benazepril can be monitored at an m/z of 425.5, while its metabolite benazeprilat is detected at m/z 397.5. nih.gov This level of specificity allows for the detection and characterization of impurities, even at low levels, such as the hydroxylated benazepril derivative (OHB) which was identified with a molecular formula of C₂₄H₂₈N₂O₆. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a powerful analytical tool, particularly for the quantitative determination of benazepril and benazeprilat in biological samples. tsijournals.comresearchgate.net This technique often requires derivatization of the analytes to increase their volatility and thermal stability, followed by automated solid-phase extraction for sample clean-up and concentration, ensuring high-throughput and reliable analysis. researchgate.net
Table 1: Exemplary LC-MS Parameters for Benazepril Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Column | C18 reverse-phase | nih.gov |
| Mobile Phase | Acetonitrile and 0.1% aqueous formic acid (gradient elution) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Detection (Benazepril) | Selected Ion Recording (m/z 425.5) | nih.gov |
| Detection (Benazeprilat) | Selected Ion Recording (m/z 397.5) | nih.gov |
High-Resolution Mass Spectrometry for Elucidating Chemical Transformations and Degradation Pathways
To understand the stability of benazepril hydrochloride, researchers employ High-Resolution Mass Spectrometry (HRMS). This technique provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown degradation products (DPs) and for elucidating their structures. nih.gov
Forced degradation studies, where the drug is subjected to stress conditions like hydrolysis and photolysis, are conducted to identify potential degradation pathways. nih.gov Benazepril has been shown to be unstable under hydrolytic conditions, readily converting to its active metabolite, benazeprilat. nih.gov It also undergoes photochemical degradation. nih.gov HRMS techniques, such as LC-MS/TOF (Time-of-Flight), are used to obtain the precise masses of these DPs. nih.gov Further structural information is gathered using multi-stage tandem mass spectrometry (MSⁿ), which fragments the parent ions to establish a comprehensive fragmentation pathway for the drug. nih.gov This data, combined with techniques like on-line hydrogen/deuterium (H/D) exchange to count the number of exchangeable protons, allows for the confident characterization of the DPs and the establishment of a complete degradation map for the drug. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of benazepril hydrochloride and its related substances.
One-dimensional ¹H and ¹³C NMR provide detailed information about the molecular framework. For example, these methods were crucial in characterizing an unknown impurity, revealing the presence of a hydroxyl group on the C(17) carbon atom of the benazepril molecule. nih.gov Furthermore, quantitative NMR (qNMR) has been validated as a method for assessing the purity of benazepril hydrochloride raw material. researchgate.net Specific proton signals, such as those at 3.82 and 1.22 ppm, can be used for quantification against an internal standard. researchgate.net
Table 2: Key ¹H NMR Signals for Quantitative Analysis of Benazepril Hydrochloride
| Chemical Shift (ppm) | Assignment/Use | Reference |
|---|---|---|
| 3.82 | Signal used for qNMR | researchgate.net |
| 1.22 | Signal used for qNMR | researchgate.net |
For more complex structural problems, such as the characterization of degradation products or impurities with similar structures to the parent drug, multi-dimensional NMR techniques are employed. nih.gov Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton correlations through scalar couplings, helping to piece together molecular fragments. researchgate.net The coupling of liquid chromatography with NMR (LC-NMR), including 2D NMR experiments, allows for the direct structural analysis of separated compounds, such as degradation products, without the need for prior isolation. nih.gov
Solid-State NMR (ssNMR) spectroscopy is uniquely suited to investigate the structure of benazepril hydrochloride in its solid form, providing insights into polymorphism and molecular conformation. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physical properties. Research has identified at least two anhydrous polymorphic forms of benazepril hydrochloride, designated Form A and Form B. researchgate.netnih.govacademax.com
Solid-state ¹³C NMR, using the cross-polarization/magic-angle spinning (CP/MAS) technique, can distinguish between these polymorphs as the different crystal packing environments result in distinct chemical shifts. nih.govrsc.org Form A has been found to be more thermodynamically stable at higher temperatures than Form B. researchgate.netnih.govacademax.com These studies are critical for controlling the final physical form of the drug substance.
Table 3: Crystallographic Data for Benazepril Hydrochloride Polymorphs
| Parameter | Form A | Form B | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | researchgate.netnih.govacademax.com |
| Space Group | P2(1) | P212121 | researchgate.netnih.govacademax.com |
| a (Å) | 7.8655 | 7.9353 | researchgate.netnih.govacademax.com |
| b (Å) | 11.7700 | 11.6654 | researchgate.netnih.govacademax.com |
| c (Å) | 13.5560 | 26.6453 | researchgate.netnih.govacademax.com |
| β (°) | 102.9470 | 90 | researchgate.netnih.govacademax.com |
| Volume (ų) | 1223.07 | 2466.5 | researchgate.netnih.govacademax.com |
Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Characterization and Interaction Studies
FTIR spectroscopy is widely used for the characterization of benazepril hydrochloride and its different solid forms. nih.govresearchgate.netnih.gov The infrared spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its chemical bonds. researchgate.net For example, characteristic peaks for benazepril hydrochloride include those for C=O stretching (in the ester and amide groups) and N-H or O-H stretching. researchgate.net These spectra are sensitive to the local environment, making FTIR a valuable tool for distinguishing between polymorphs, which exhibit differences in their crystal lattice and intermolecular interactions. researchgate.netnih.gov
Raman spectroscopy offers complementary information to FTIR. It is particularly useful for studying non-polar bonds and symmetric vibrations. While less commonly reported in the literature for this specific compound, it holds potential for characterizing the carbon backbone and for polymorphic screening, often with minimal sample preparation.
Table 4: Principal Infrared Absorption Bands for Benazepril Hydrochloride (KBr Pellet)
| Wavenumber (cm⁻¹) | Provisional Assignment | Reference |
|---|---|---|
| 3435 | N-H / O-H Stretch | researchgate.net |
| 2980 | C-H Stretch (aliphatic) | researchgate.net |
| 2680, 2467 | N⁺-H Stretch (amine hydrochloride) | researchgate.net |
| 1739 | C=O Stretch (ester) | researchgate.net |
| 1674 | C=O Stretch (amide) | researchgate.net |
| 1524 | N-H Bend / C=C Stretch (aromatic) | researchgate.net |
| 1390 | C-H Bend | researchgate.net |
| 1211 | C-O Stretch (ester/acid) | researchgate.net |
| 1003 | Skeletal Vibrations | researchgate.net |
| 754, 702 | C-H Out-of-Plane Bend (aromatic) | researchgate.net |
Emerging Research Directions and Future Perspectives for Benazepril Hydrochloride Research
Exploration of Advanced Stereoselective Synthetic Methodologies
The specific stereochemistry of Benazepril (B1667978) is crucial for its pharmacological activity. Consequently, a significant area of ongoing research is the development of more efficient and precise stereoselective synthetic routes. Traditional methods can be complex and may result in lower yields of the desired stereoisomer. Modern synthetic chemistry, however, offers sophisticated techniques to overcome these challenges.
One promising approach involves an asymmetric aza-Michael addition. A formal enantioselective synthesis of benazepril hydrochloride has been reported that utilizes the aza-Michael addition of L-homophenylalanine ethyl ester to a nitrophenyl butenoic acid methyl ester derivative as the key step. nih.gov This reaction's diastereoselectivity was found to be highly dependent on the solvent used, highlighting the fine control that can be exerted in modern synthetic strategies. nih.gov
Another advanced methodology is the use of dynamic kinetic resolution. This technique allows for the conversion of a racemic mixture of a key intermediate into the desired single enantiomer with high efficiency. One patented method describes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H- nih.gov-benzazepine-2-ketone-1-tert-butyl acetate (B1210297) with (S)-homophenylalanine, employing a dynamic kinetic resolution process to produce a benazepril intermediate. google.com This approach is noted for its short reaction steps, simple operation, high total yield, and strong atom economy, making it suitable for industrial-scale production and reducing environmental impact. google.com
These advanced synthetic strategies represent a significant step forward, offering more sustainable and cost-effective ways to produce the enantiomerically pure form of Benazepril.
| Synthetic Strategy | Key Reaction/Process | Key Reactants | Significance |
| Asymmetric Synthesis | Aza-Michael Addition nih.gov | L-homophenylalanine ethyl ester; 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester nih.gov | Enables kinetic synthesis of a key intermediate with high diastereoselectivity influenced by solvent choice. nih.gov |
| Dynamic Kinetic Resolution | Dynamic Kinetic Resolution google.com | 3-bromo-2,3,4,5-tetrahydro-1H- nih.gov-benzazepine-2-ketone-1-tert-butyl acetate; (S)-homophenylalanine google.com | Offers an efficient, high-yield, and environmentally friendly route suitable for industrial production. google.com |
Integration of Artificial Intelligence and Machine Learning in Drug Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, significantly accelerating the research process. nih.gov
In the context of ACE inhibitors like Benazepril, AI and ML are being applied in several key areas:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for the ACE target and favorable pharmacokinetic profiles. nih.gov
Structure-Activity Relationship (SAR) Studies: Machine learning algorithms can build quantitative structure-activity relationship (QSAR) models from existing data on ACE inhibitors. acs.org These models help researchers understand how a molecule's structure relates to its biological activity, guiding the design of more potent and selective compounds. acs.org A recent study employed supervised ML to construct QSAR models for ACE inhibitors, which could facilitate the optimization of existing drugs. acs.org
Predictive Modeling: AI can predict various properties of drug candidates, including their efficacy, toxicity, and metabolic stability, even before they are synthesized. nih.gov This allows researchers to prioritize the most promising compounds for experimental testing, saving time and resources.
Synthesis Planning: AI platforms can devise novel and efficient synthetic routes for complex molecules like Benazepril and its analogs, potentially identifying more economical or environmentally friendly pathways.
The integration of AI is not meant to replace human researchers but to augment their capabilities, creating a synergistic "human-in-the-loop" system that can accelerate the cycle of design, synthesis, and testing. nih.gov
Development of Next-Generation ACE Inhibitors with Tailored Binding Profiles
A major frontier in ACE inhibitor research is the development of next-generation drugs with improved safety and efficacy. This effort is largely driven by the discovery that the angiotensin-converting enzyme has two distinct catalytic domains: the N-domain and the C-domain. nih.govwikipedia.org Current ACE inhibitors, including Benazepril, generally inhibit both domains non-selectively. nih.gov
Research indicates that the C-domain is primarily responsible for blood pressure regulation, while the N-domain has a higher affinity for other substrates, including bradykinin (B550075). nih.gov The non-selective inhibition that leads to the accumulation of bradykinin is thought to be a major cause of side effects like cough and angioedema. nih.govwikipedia.org
This understanding has spurred the rational design of domain-selective ACE inhibitors:
C-domain Selective Inhibitors: The goal is to design molecules that preferentially bind to and inhibit the C-domain. It is hypothesized that such inhibitors could provide effective blood pressure control with a significantly lower incidence of vasodilator-related side effects. nih.govwikipedia.org The development of keto-ACE, a tripeptide analogue, has been a key step in this direction, showing potential as a lead compound for C-domain specific inhibitors. wikipedia.org
N-domain Selective Inhibitors: Conversely, targeting the N-domain could open up novel therapeutic possibilities for conditions not traditionally treated with ACE inhibitors, given its different substrate specificity. nih.gov
The design of these next-generation inhibitors relies heavily on the three-dimensional molecular structure of human ACE, which provides a template for in silico modeling and iterative lead optimization. nih.gov
| Inhibitor Type | Target Domain | Potential Therapeutic Advantage | Rationale |
| Non-selective (e.g., Benazepril) | N-domain and C-domain nih.gov | Broad ACE inhibition nih.gov | Targets both domains involved in the renin-angiotensin system. nih.gov |
| C-domain Selective | C-domain nih.gov | Effective blood pressure control with fewer side effects (e.g., cough, angioedema). nih.govwikipedia.org | Primarily targets the domain responsible for blood pressure regulation, potentially sparing bradykinin metabolism by the N-domain. nih.gov |
| N-domain Selective | N-domain nih.gov | Novel therapeutic applications beyond hypertension. nih.govwikipedia.org | Targets the domain with different physiological substrates, offering new treatment avenues. nih.gov |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Computational Science
The future of Benazepril-related research lies in a deeply integrated, interdisciplinary approach. The siloed progression from one scientific discipline to the next is being replaced by a collaborative model where synthetic chemistry, chemical biology, and computational science work in concert.
Computer-Aided Drug Design (CADD) is central to this paradigm. ijisrt.comals-journal.com It encompasses a range of computational techniques that are now indispensable in drug discovery:
Molecular Docking: This technique simulates the interaction between a potential drug molecule (ligand) and its biological target (receptor), such as the ACE protein. ijisrt.com By predicting the binding affinity and orientation, researchers can screen large virtual libraries of compounds to identify promising candidates for synthesis. als-journal.com
Molecular Dynamics Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the stability of the drug-receptor complex and the mechanism of inhibition. nih.gov This can help refine the design of inhibitors for better efficacy. nih.gov
The workflow of this interdisciplinary approach is iterative:
Computational Design: Using tools like molecular docking and AI, novel derivatives of existing inhibitors (like Fosinopril or Benazepril) or entirely new scaffolds are designed in silico. oarjst.comchcmj.ac.in
Chemical Synthesis: Promising candidates identified through computational screening are then synthesized by chemists using advanced methodologies, such as the stereoselective techniques described earlier. nih.govgoogle.com
Biological Evaluation: Chemical biologists then test the synthesized compounds in vitro and in vivo to determine their actual ACE inhibitory activity, domain selectivity, and other pharmacological properties.
Feedback Loop: The experimental results are fed back into the computational models, refining their predictive accuracy and guiding the next round of design and synthesis. acs.org
This synergistic cycle of design, synthesis, and testing, fueled by constant feedback between computational and experimental sciences, dramatically accelerates the discovery and optimization of next-generation ACE inhibitors, building upon the foundation laid by compounds like Benazepril Hydrochloride.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying rel-(1S,3R)-Benazepril Hydrochloride in pharmaceutical formulations?
- Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (e.g., Purospher®STAR) and UV detection at 210–220 nm. The mobile phase typically consists of a gradient of acetonitrile and phosphate buffer (pH 2.5–3.0). Quantify using peak area ratios relative to a USP reference standard . Calibration curves should be validated for linearity (R² > 0.999) across 50%–150% of the target concentration.
Q. How is the stereochemical purity of rel-(1S,3R)-Benazepril Hydrochloride confirmed during synthesis?
- Methodological Answer : Employ chiral HPLC or polarimetry to verify enantiomeric excess. For HPLC, use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol (80:20 v/v). Compare retention times with USP-certified stereoisomeric impurities (e.g., Benazepril-related Compound A) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can further confirm stereochemistry by analyzing coupling constants and NOE effects .
Q. What protocols are used for structural characterization of rel-(1S,3R)-Benazepril Hydrochloride?
- Methodological Answer : Combine mass spectrometry (MS) with electrospray ionization (ESI) for molecular weight confirmation (m/z 460.95). Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid at ~1700 cm⁻¹, amide at ~1650 cm⁻¹). X-ray crystallography provides definitive 3D structural data, though this requires high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for rel-(1S,3R)-Benazepril Hydrochloride across species?
- Methodological Answer : Conduct species-specific metabolite profiling using LC-MS/MS. For example, in rats, benazeprilat (active metabolite) accumulates faster due to higher hepatic esterase activity. Adjust dosing intervals based on half-life calculations (e.g., 10–11 hours in humans vs. 4–6 hours in rodents) . Validate interspecies scaling models using allometric principles (e.g., body surface area normalization) .
Q. What experimental designs are optimal for assessing the stability of rel-(1S,3R)-Benazepril Hydrochloride under stress conditions?
- Methodological Answer : Perform forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 80°C for 24 hours in 0.1M HCl/NaOH.
- Oxidative stress : Treat with 3% H₂O₂ at 60°C for 6 hours.
- Photolysis : Expose to UV light (320–400 nm) for 48 hours.
Analyze degradation products via HPLC-UV and LC-MS. Quantify impurities against USP thresholds (e.g., ≤0.5% for related Compound A, ≤1.0% for others) .
Q. How can chiral resolution challenges in synthesizing rel-(1S,3R)-Benazepril Hydrochloride be addressed?
- Methodological Answer : Optimize asymmetric synthesis using Sharpless epoxidation or enzymatic resolution. For HPLC purification, employ Pirkle-type chiral columns with isocratic elution (e.g., n-hexane:isopropanol:trifluoroacetic acid, 90:10:0.1). Monitor enantiomeric excess via circular dichroism (CD) spectroscopy .
Q. What in vivo models are suitable for studying the antihypertensive efficacy of rel-(1S,3R)-Benazepril Hydrochloride?
- Methodological Answer : Use spontaneously hypertensive rats (SHRs) or DOCA/salt-induced hypertensive models. Administer oral doses (3–30 mg/kg/day) and measure systolic blood pressure via tail-cuff plethysmography. Assess renal protection by quantifying urinary protein excretion and serum creatinine . For mechanistic studies, measure angiotensin II and aldosterone levels via ELISA .
Q. How should researchers handle discrepancies in impurity profiling data between pharmacopeial standards and experimental batches?
- Methodological Answer : Cross-validate methods using USP reference standards (e.g., Benazepril-related Compounds B and C) . If impurities exceed pharmacopeial limits, optimize recrystallization solvents (e.g., ethanol:water mixtures) or implement preparative HPLC. Document impurity pathways via LC-MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
